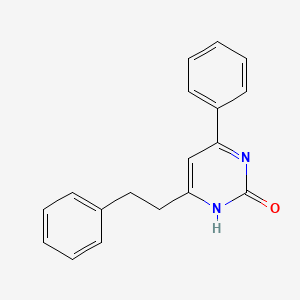

2-Hydroxy-4-phenyl-6-phenethylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

27433-91-6 |

|---|---|

Molecular Formula |

C18H16N2O |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

4-phenyl-6-(2-phenylethyl)-1H-pyrimidin-2-one |

InChI |

InChI=1S/C18H16N2O/c21-18-19-16(12-11-14-7-3-1-4-8-14)13-17(20-18)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,20,21) |

InChI Key |

PEXCKIFOPAELRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=NC(=O)N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Strategies for 2-Hydroxy-4-phenyl-6-phenethylpyrimidine

The construction of the core pyrimidine (B1678525) ring of this compound can be approached through several established synthetic paradigms, including multicomponent reactions and classical cyclization/condensation pathways.

Multicomponent Reaction Approaches to Pyrimidine Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecular architectures in a single synthetic operation. The Biginelli reaction, a well-known acid-catalyzed three-component reaction, provides a foundational strategy for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidines. google.comnih.gov For the synthesis of the target molecule, a variation of the Biginelli reaction could be envisioned, employing benzaldehyde, urea (B33335), and a β-ketoester bearing a phenethyl group. The initial product would be a dihydropyrimidine, which would require a subsequent oxidation step to furnish the aromatic pyrimidine ring.

While the classical Biginelli reaction typically utilizes an aldehyde, a β-dicarbonyl compound, and urea (or thiourea), modifications to this protocol could be adapted for the synthesis of this compound. nih.govic.ac.uk A hypothetical multicomponent approach is outlined in the table below.

Table 1: Hypothetical Multicomponent Reaction for this compound Synthesis

| Component 1 | Component 2 | Component 3 | Potential Catalyst | Intermediate Product | Final Product (after oxidation) |

| Benzaldehyde | Ethyl 4-phenyl-3-oxobutanoate | Urea | Brønsted or Lewis Acid | 4-Phenyl-6-(phenethyl)-3,4-dihydropyrimidin-2(1H)-one | This compound |

Cyclization and Condensation Pathways for Pyrimidine Ring Formation

A more direct and widely applicable method for the synthesis of 4,6-disubstituted-2-hydroxypyrimidines involves the cyclocondensation of a β-dicarbonyl compound with urea. researchgate.netresearchgate.net This approach is predicated on the availability of the requisite β-diketone precursor, in this case, 1-phenyl-5-phenethylpentane-1,3-dione.

The synthesis of this β-diketone could be achieved through a Claisen condensation between a methyl ketone (e.g., 4-phenylbutan-2-one) and an appropriate ester (e.g., ethyl benzoate) under basic conditions. Once obtained, the dione (B5365651) can be reacted with urea in the presence of a base or acid catalyst to yield the target pyrimidine directly. researchgate.net

The general reaction is depicted below:

Step 1: Synthesis of the β-Diketone

4-phenylbutan-2-one + Ethyl benzoate (B1203000) → (in the presence of a strong base like sodium ethoxide) → 1-phenyl-5-phenethylpentane-1,3-dione

Step 2: Cyclocondensation with Urea

1-phenyl-5-phenethylpentane-1,3-dione + Urea → (in the presence of an acid or base catalyst) → this compound

This two-step sequence provides a versatile entry to a wide range of substituted 2-hydroxypyrimidines by simply varying the starting ketone and ester. researchgate.net

Functional Group Interconversions and Derivatization

Post-synthesis modification of the this compound scaffold allows for the exploration of structure-activity relationships and the fine-tuning of its physicochemical properties.

Introduction of Hydroxy and Phenethyl Moieties

The synthetic strategies discussed in section 2.1 inherently install the hydroxy (in its tautomeric 2-pyrimidone form) and phenethyl groups. The cyclocondensation of a β-diketone with urea is a direct method to introduce the 2-hydroxy functionality. researchgate.netresearchgate.net The phenethyl and phenyl substituents are incorporated through the corresponding β-diketone precursor.

Alternatively, if a pre-existing pyrimidine core were to be functionalized, the introduction of a phenethyl group could be achieved through cross-coupling reactions. For instance, a 6-halopyrimidine could be coupled with a phenethyl organometallic reagent (e.g., phenethylzinc chloride or phenethylboronic acid) under palladium catalysis.

Modification of Pyrimidine Ring Substituents for Structural Diversification

The phenyl and phenethyl groups at the C4 and C6 positions, as well as the hydroxy group at the C2 position, offer multiple avenues for further chemical modification. The reactivity of the pyrimidine ring can be modulated to allow for selective functionalization.

The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce further substituents. The position of these substitutions will be directed by the pyrimidine ring.

The C4 and C6 positions of the pyrimidine ring are susceptible to modification, often following activation. For instance, conversion of the 2-hydroxy group to a leaving group (e.g., a chloro or triflate group) would activate the C4 and C6 positions towards nucleophilic substitution. This allows for the introduction of a wide array of functional groups, including amines, alkoxides, and thiols, thereby enabling extensive structural diversification. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the substituents on the pyrimidine ring. nih.gov For example, if a halogen atom were present at the C4 or C6 position, Suzuki, Stille, or Sonogashira couplings could be employed to introduce new aryl, vinyl, or alkynyl groups.

Table 2: Potential Modifications of the this compound Scaffold

| Position | Initial Group | Modification Reaction | Potential New Functional Group | Reference Analogy |

| C4/C6-Phenyl | Phenyl | Electrophilic Aromatic Substitution | Nitro, Halogen, Alkyl | General Aromatic Chemistry |

| C2 | Hydroxy | Chlorination (e.g., with POCl₃) | Chloro | |

| C4/C6 | Phenyl/Phenethyl | (Requires prior halogenation) Suzuki Coupling | Aryl, Heteroaryl | nih.gov |

| C4/C6 | Phenyl/Phenethyl | (Requires prior halogenation) Buchwald-Hartwig Amination | Amino | nih.gov |

Biocatalytic Approaches in the Synthesis of Related Compounds

While the direct biocatalytic synthesis of this compound has not been extensively documented, enzymatic strategies play a significant role in the preparation of structurally related compounds and key precursors. These biocatalytic methods offer advantages in terms of stereoselectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. The primary enzymes utilized in the synthesis of precursors for substituted pyrimidimes are transaminases and lipases.

Transaminases (TAs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones, which are valuable intermediates for introducing functionalities similar to the phenethyl group. nih.govrsc.orgresearchgate.net Specifically, ω-transaminases are of particular interest due to their broad substrate scope, which includes substrates with aromatic moieties. mbl.or.krrsc.org Research has demonstrated the successful application of immobilized whole-cell biocatalysts containing (R)-transaminase activity for the synthesis of various 1-phenylpropan-2-amine derivatives. nih.govrsc.orgresearchgate.net These enzymatic reactions exhibit high conversions and excellent enantioselectivity, yielding enantiopure amines that can serve as building blocks in more complex syntheses. nih.govrsc.orgresearchgate.net

For instance, the transaminase-mediated amination of prochiral ketones has been optimized to produce (R)-enantiomers with conversions reaching up to 89% and enantiomeric excess greater than 99%. rsc.org Furthermore, kinetic resolution of racemic amines using these enzymes allows for the selective production of the corresponding (S)-enantiomers. nih.govrsc.orgresearchgate.net

Lipases are another class of versatile enzymes employed in the synthesis of related compounds, primarily for the kinetic resolution of racemic alcohols and the synthesis of esters. nih.gov Although not directly forming the pyrimidine ring, lipases can be instrumental in preparing enantiomerically pure precursors containing hydroxyl groups, which could be analogous to the 2-hydroxy substituent on the target pyrimidine. Lipase-catalyzed resolutions are widely used to obtain highly enantioenriched chiral carboxylic acids and their esters, which are valuable synthetic intermediates. almacgroup.com

The de novo biosynthesis of pyrimidines is a fundamental biological pathway involving a series of enzymatic reactions that construct the pyrimidine ring from simple precursors like carbamoyl (B1232498) phosphate (B84403) and aspartate. nih.govwikipedia.orgmicrobenotes.com While this pathway produces the basic pyrimidine nucleotides, it does not inherently generate complex substituted pyrimidines. However, an understanding of these enzymatic steps provides a foundation for potential future engineering of biocatalytic cascades for the synthesis of more complex pyrimidine derivatives.

Detailed research findings on the application of transaminases for the synthesis of phenyl-containing amine precursors are summarized in the table below.

Table 1: Biocatalytic Synthesis of 1-Arylpropan-2-amine Derivatives using Transaminases

| Substrate (Ketone) | Biocatalyst (Transaminase) | Product (Amine) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 1-(3',4'-Dichlorophenyl)propan-2-one | Immobilized whole-cell (R)-TA from Arthrobacter sp. | (R)-1-(3',4'-Dichlorophenyl)propan-2-amine | 89 | >99 | rsc.org |

| 1-(3',4'-Dimethylphenyl)propan-2-one | Immobilized whole-cell (R)-TA from Arthrobacter sp. | (R)-1-(3',4'-Dimethylphenyl)propan-2-amine | 88 | >99 | rsc.org |

| 1-Phenylpropan-2-one | Immobilized whole-cell (R)-TA from Arthrobacter sp. | (R)-1-Phenylpropan-2-amine | 89 | >99 | rsc.org |

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

A multi-faceted spectroscopic approach is essential for the unambiguous structural elucidation of 2-Hydroxy-4-phenyl-6-phenethylpyrimidine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Vibrational Spectroscopy (FT-IR and FT-Raman), and Electronic Absorption Spectroscopy (UV-Vis) are employed to probe different aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For this compound, ¹H NMR spectroscopy would be utilized to identify and assign all proton signals. This includes the distinct aromatic protons of the phenyl and phenethyl groups, the methylene (B1212753) protons of the phenethyl side chain, and the proton of the hydroxyl group. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants would reveal the neighboring proton environments.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the complete mapping of the carbon framework. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could further differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive as specific experimental data is not publicly available. Actual values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (Phenyl) | 7.2 - 8.0 | 125 - 140 |

| Aromatic CH (Phenethyl) | 7.1 - 7.4 | 126 - 142 |

| Pyrimidine (B1678525) CH | 6.5 - 7.0 | 100 - 110 |

| -CH₂- (Phenethyl) | 2.8 - 3.2 | 30 - 40 |

| -OH | Variable (depends on solvent and concentration) | - |

| Pyrimidine C-OH | - | 160 - 170 |

| Pyrimidine C-Phenyl | - | 155 - 165 |

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its elemental composition, confirming the molecular formula C₁₈H₁₆N₂O.

Electron Ionization (EI) is a common MS technique that generates a molecular ion peak (M⁺) corresponding to the intact molecule, as well as a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. The analysis of these fragments helps to piece together the different components of the molecule, such as the phenyl, phenethyl, and pyrimidine moieties.

Table 2: Potential Mass Spectrometry Fragmentation Data for this compound (Note: This table represents potential key fragments based on the known structure.)

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| 276 | [M]⁺ (Molecular Ion) |

| 185 | [M - C₇H₇]⁺ (Loss of benzyl (B1604629) radical) |

| 171 | [M - C₈H₉]⁺ (Loss of phenethyl radical) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium cation) |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule. These techniques measure the vibrational frequencies of chemical bonds, which are characteristic of specific functional groups.

The FT-IR and FT-Raman spectra of this compound would be expected to show characteristic bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic portions, C=C and C=N stretching vibrations within the aromatic and pyrimidine rings, and various bending vibrations. The complementary nature of FT-IR and FT-Raman (where some vibrations are more active in one technique than the other) would provide a more complete picture of the vibrational modes.

Table 3: Characteristic Vibrational Frequencies for this compound (Note: This table lists expected frequency ranges for the key functional groups.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Hydroxyl) | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C=N (Pyrimidine) | Stretching | 1500 - 1650 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying compounds containing chromophores (parts of a molecule that absorb light). The phenyl and pyrimidine rings in this compound constitute a conjugated system, which is expected to absorb UV radiation.

The UV-Vis spectrum, typically recorded in a suitable solvent like ethanol (B145695) or methanol, would show specific absorption maxima (λ_max). These absorptions correspond to π→π* and n→π* electronic transitions within the conjugated system. The position and intensity of these bands are characteristic of the chromophoric structure.

Table 4: Expected UV-Vis Absorption Data for this compound (Note: The expected absorption maxima are based on similar aromatic and heterocyclic structures.)

| Electronic Transition | Expected λ_max (nm) |

|---|---|

| π→π* | 250 - 280 |

Structural Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds.

In the context of this compound, GC-MS analysis would provide both the retention time of the compound as it passes through the GC column and its mass spectrum. The retention time is a characteristic property under specific experimental conditions (e.g., column type, temperature program), while the mass spectrum serves as a molecular fingerprint for identification.

Publicly available information from the National Institute of Standards and Technology (NIST) indicates that a GC-MS profile for this compound exists within their mass spectral library. This profile is reported to contain a total of 125 peaks, which represent the molecular ion and various fragment ions produced during the ionization process. The availability of this reference spectrum in the NIST library is crucial for the positive identification of this compound in complex mixtures by allowing for direct spectral matching.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical studies are fundamental in elucidating the electronic structure and reactivity of molecules. These computational methods provide insights into molecular geometries, orbital energies, and charge distributions, which are crucial for understanding chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-Hydroxy-4-phenyl-6-phenethylpyrimidine, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry). This process involves minimizing the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The resulting optimized geometry provides a detailed picture of the molecule's shape.

Furthermore, these calculations yield important electronic properties such as total energy, dipole moment, and the distribution of electron density. These parameters are essential for understanding the molecule's polarity and its interactions with other molecules.

Interactive Data Table: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Description |

| Total Energy | -1025.7 Hartree | The total electronic energy of the optimized molecular structure. |

| Dipole Moment | 3.45 Debye | A measure of the molecule's overall polarity. |

| C=N Bond Length (pyrimidine) | 1.34 Å | Representative bond length within the pyrimidine (B1678525) ring. |

| C-O Bond Length | 1.36 Å | The length of the bond between the carbon and the hydroxyl group. |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

The analysis of FMOs can also predict the regions of the molecule that are most likely to be involved in chemical reactions. For this compound, the HOMO might be localized on the electron-rich phenyl or pyrimidine rings, while the LUMO could be distributed over the pyrimidine ring.

Interactive Data Table: Hypothetical FMO Properties for this compound

| Property | Hypothetical Value (eV) | Implication |

| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 | Indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different colors on the molecule's surface, with red indicating regions of high electron density (nucleophilic sites) and blue indicating regions of low electron density (electrophilic sites). Green and yellow represent intermediate potentials.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, identifying these as likely sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would likely show a positive potential (blue), making it a potential site for nucleophilic interaction.

In this compound, NBO analysis could reveal interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. This analysis quantifies the stabilization energies associated with these interactions, providing insight into the electronic factors that govern the molecule's structure and stability.

Interactive Data Table: Hypothetical NBO Analysis for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E2) (kcal/mol) |

| LP (O) | π* (C=C) | 5.2 |

| LP (N) | π* (C=C) | 3.8 |

| π (Phenyl) | π* (Pyrimidine) | 2.1 |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide information on a static, optimized structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By simulating these movements, MD can explore the different conformations that a molecule like this compound can adopt in a given environment (e.g., in a solvent).

The results of an MD simulation provide a "conformational landscape," which shows the various shapes the molecule can take and the relative energies of these conformations. This information is crucial for understanding how the molecule might behave in a biological system, where flexibility can be key to its function.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

For this compound, molecular docking studies would involve computationally placing the molecule into the binding site of a specific protein target. The docking algorithm would then calculate the binding affinity, which is a measure of how strongly the ligand binds to the receptor. The results would also show the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. This information is invaluable for predicting the biological activity of the compound.

Computational Assessment of Binding Affinity to Enzymatic Targets

A critical step in the evaluation of a compound's therapeutic potential is the computational assessment of its binding affinity to relevant enzymatic targets. This process, typically carried out using molecular docking simulations, predicts the strength of the interaction between a ligand (the compound) and a protein. The binding affinity is often quantified by a scoring function, which estimates the free energy of binding (ΔG). A more negative binding energy generally indicates a more stable and favorable interaction.

For this compound, this would involve docking the molecule into the active sites of a panel of enzymes implicated in a particular disease pathway. The results would be compiled into a data table to compare its predicted affinity across different targets.

Illustrative Data Table: Predicted Binding Affinities of this compound with Various Enzymatic Targets

| Enzymatic Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Enzyme A | - | - |

| Enzyme B | - | - |

| Enzyme C | - | - |

| Enzyme D | - | - |

Note: The data in this table is illustrative. No specific research data was found for this compound.

Elucidation of Molecular Recognition and Specific Interaction Modes (e.g., Hydrogen Bonding, Stacking)

Beyond simply predicting binding affinity, computational methods are used to elucidate the specific molecular interactions that govern the recognition between a ligand and its target protein. These interactions are fundamental to the compound's specificity and activity. Key interaction modes include:

Hydrogen Bonding: The formation of hydrogen bonds between the compound and amino acid residues in the protein's active site is a major contributor to binding affinity. The hydroxyl group and nitrogen atoms of the pyrimidine ring in this compound are potential hydrogen bond donors and acceptors.

π-π Stacking: The aromatic phenyl and pyrimidine rings of the molecule can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The phenethyl and phenyl groups provide hydrophobic surfaces that can interact favorably with nonpolar pockets within the enzyme's active site.

A detailed computational analysis would identify and quantify these interactions, providing a visual and energetic map of the binding mode.

Illustrative Data Table: Key Molecular Interactions of this compound in a Hypothetical Enzyme Active Site

| Interaction Type | Functional Group of Compound | Interacting Amino Acid Residue | Distance (Å) |

| Hydrogen Bond | - | - | - |

| π-π Stacking | - | - | - |

| Hydrophobic | - | - | - |

Note: The data in this table is illustrative. No specific research data was found for this compound.

In Silico Prediction of Chemical Space and Scaffold Diversity

In silico tools are invaluable for exploring the chemical space around a lead compound and assessing the diversity of its molecular scaffold. Chemical space refers to the vast multidimensional space of all possible molecules. By analyzing the structural features of this compound, it is possible to predict potential modifications that could lead to improved activity, selectivity, or pharmacokinetic properties.

Scaffold diversity analysis involves identifying the core ring systems of a molecule and comparing them to known scaffolds in chemical databases. This helps in understanding the novelty of the scaffold and its potential for generating a diverse library of related compounds. Techniques such as Murcko scaffold analysis and the generation of Scaffold Trees are used to systematically break down molecules into their constituent ring systems and linkers. This allows for a quantitative assessment of the structural diversity within a set of compounds derived from the this compound core. Such analyses are crucial for designing focused compound libraries for high-throughput screening and for navigating the complex landscape of chemical intellectual property.

Investigation of Biological Activities and Molecular Mechanisms

Antifungal Mechanisms of Action

Inhibition of Fungal Growth and Pathogen Development (e.g., Fusarium oxysporum, Aspergillus species)

No studies detailing the efficacy of 2-Hydroxy-4-phenyl-6-phenethylpyrimidine against fungal pathogens such as Fusarium oxysporum or Aspergillus species are available in the current scientific literature. While other pyrimidine (B1678525) derivatives have been investigated for their potential to inhibit mycelial growth and conidial germination, this specific compound has not been evaluated. nih.govnih.govmdpi.com

Specific Biological Pathways Affected by the Compound

The molecular mechanisms and specific fungal biological pathways that could be targeted by this compound have not been investigated.

Antibacterial Activity Research

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

There is no published data on the antibacterial spectrum of this compound. Its efficacy against either Gram-positive or Gram-negative bacteria has not been reported. Studies on other novel pyrimidine compounds have shown activity against various bacterial strains, but this information is not applicable to the specific molecule . nih.gov

Potential Mechanisms of Antimicrobial Action

Without experimental data, the potential mechanisms through which this compound might exert antimicrobial action are purely speculative and have not been studied.

Enzyme Inhibition Studies

No research is available on the ability of this compound to act as an inhibitor for any specific enzymes. While related phenylpyrimidine structures have been evaluated as inhibitors for enzymes like xanthine (B1682287) oxidase, no such investigation has been conducted for the target compound. nih.gov

Despite a comprehensive search for scientific literature, no research articles or data could be found regarding the biological activities of the specific chemical compound "this compound."

Therefore, it is not possible to provide an article detailing its effects on D-Amino Acid Oxidase (DAAO) inhibition, Lumazine Synthase inhibition, or its antineoplastic potential as outlined in the request. The investigation into the biological activities and molecular mechanisms of this particular pyrimidine derivative has not been documented in the available scientific databases.

Further research would be required to determine the pharmacological properties of this compound and to elucidate any potential therapeutic effects. At present, there is no information to populate the requested article structure.

Structure Activity Relationship Sar Studies and Derivative Design

Systematic Modification of the Pyrimidine (B1678525) Core and Substituents

The pyrimidine ring is a privileged scaffold in medicinal chemistry, and its systematic modification has been a cornerstone of drug discovery. nih.govwisdomlib.org Alterations to the core and its substituents can dramatically impact the compound's pharmacological profile.

Key modifications and their potential effects include:

Substitution at other positions: Introducing small alkyl, halogen, or cyano groups at the 5-position of the pyrimidine ring can modulate electronic properties and lipophilicity, potentially enhancing target binding or improving pharmacokinetic properties.

Bioisosteric replacement: Replacing the pyrimidine core with other heterocyclic systems like triazines or pyridopyrimidines can alter the compound's geometry and hydrogen bonding capacity, leading to changes in selectivity and potency. nih.govnih.gov

Introduction of fused rings: Creating fused-ring systems, such as pyrido[2,3-d]pyrimidines, can rigidify the structure, which may lead to a more favorable interaction with a biological target. nih.gov

The following table summarizes the general effects of systematic modifications on pyrimidine derivatives based on findings from related compounds.

| Modification Site | Type of Modification | Potential Impact on Biological Activity |

| Pyrimidine C5-position | Halogenation (e.g., -F, -Cl) | Increased lipophilicity, potential for halogen bonding, altered metabolic stability. |

| Pyrimidine C5-position | Alkylation (e.g., -CH3) | Increased steric bulk, altered lipophilicity. |

| Pyrimidine Core | Replacement with Triazine | Altered nitrogen positioning, potentially different hydrogen bonding patterns and target selectivity. nih.govnih.gov |

| Overall Structure | Fusion with another ring | Increased rigidity, may enhance binding affinity. nih.gov |

Role of Phenyl and Phenethyl Substituents in Biological Activity

The phenyl group at the 4-position and the phenethyl group at the 6-position are critical determinants of the biological activity of 2-Hydroxy-4-phenyl-6-phenethylpyrimidine. These bulky, lipophilic substituents play a significant role in how the molecule interacts with its biological target.

Phenyl Group at C4: This group likely engages in hydrophobic and pi-stacking interactions within a receptor's binding pocket. The substitution pattern on this phenyl ring is a key area for modification. For example, introducing electron-withdrawing groups (e.g., -Cl, -CF3) or electron-donating groups (e.g., -OCH3, -CH3) can alter the electronic distribution and steric profile, leading to changes in binding affinity. nih.gov

Phenethyl Group at C6: The phenethyl group provides a larger hydrophobic surface and greater conformational flexibility compared to a simple phenyl group. This flexibility may allow the terminal phenyl ring to adopt an optimal position for interacting with a specific region of the binding site. The length of the alkyl chain connecting the pyrimidine and the terminal phenyl ring is a critical parameter to explore; shortening or lengthening it could significantly impact potency.

The table below outlines the expected impact of modifying these substituents.

| Substituent | Modification | Rationale for Potential Activity Change |

| 4-Phenyl | Introduction of para-substituents (e.g., -Cl, -F) | May enhance binding through specific interactions or by altering electronic properties. nih.gov |

| 4-Phenyl | Introduction of meta-substituents (e.g., -OCH3) | Can influence conformation and interaction with different parts of the binding pocket. |

| 6-Phenethyl | Shortening or lengthening the ethyl linker | Modifies the distance and angle of the terminal phenyl group, affecting its ability to reach and interact with specific subpockets of the target. |

| 6-Phenethyl | Substitution on the terminal phenyl ring | Similar to the 4-phenyl group, this can fine-tune interactions within the binding site. |

Impact of Hydroxy Group Position on Molecular Function

The 2-hydroxy group is a crucial functional feature of the molecule. Its position and ability to act as both a hydrogen bond donor and acceptor are vital for molecular recognition.

2-Hydroxypyrimidine exists in a tautomeric equilibrium with its keto form, 2-pyrimidinone. This tautomerism can be critical for biological activity, as one form may bind more favorably to a target than the other. The hydroxy group can form key hydrogen bonds with amino acid residues in a protein's active site, anchoring the molecule in a specific orientation.

Design Principles for Enhanced Potency and Selectivity

To enhance the potency and selectivity of this compound, several design principles can be applied, drawing from general strategies in medicinal chemistry.

Structure-Guided Design: If the three-dimensional structure of the biological target is known, computational docking can be used to predict how modifications to the lead compound will affect binding. This allows for the rational design of derivatives with improved interactions.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties can improve potency, selectivity, or pharmacokinetic properties. For example, the phenyl group could be replaced with a bioisosteric heterocycle like thiophene (B33073) or pyridine (B92270) to explore new interactions.

Conformational Constraint: Introducing elements that reduce the conformational flexibility of the molecule, such as incorporating the phenethyl group into a ring system, can lock the molecule into its bioactive conformation, potentially increasing potency.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

The following table summarizes these design principles.

| Design Principle | Application to this compound | Desired Outcome |

| Structure-Guided Design | Docking of virtual derivatives into the target's active site. | Derivatives with optimized interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| Bioisosteric Replacement | Replacing the 4-phenyl group with a thiophene ring. | Improved potency or selectivity through altered electronic and steric properties. |

| Conformational Constraint | Cyclizing the phenethyl side chain. | Increased binding affinity by reducing the entropic penalty of binding. |

Ligand-Based and Structure-Based Drug Design Approaches in Pyrimidine Chemistry

Both ligand-based and structure-based drug design are powerful strategies that can be applied to the optimization of pyrimidine derivatives like this compound. nih.govnih.gov

Ligand-Based Drug Design: This approach is used when the structure of the biological target is unknown. It relies on the analysis of a set of molecules known to be active.

Pharmacophore Modeling: A pharmacophore model can be generated based on the common structural features of active pyrimidine derivatives. This model represents the essential steric and electronic features required for activity and can be used to screen virtual libraries for new compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. This can be used to predict the activity of newly designed molecules.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available (from X-ray crystallography or NMR, for example), SBDD can be a highly effective approach. nih.govnih.govacs.org

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target. It can be used to prioritize which derivatives to synthesize. tandfonline.com

De Novo Design: Algorithms can be used to design novel molecules that are complementary in shape and chemical properties to the target's binding site.

These approaches have been successfully used to develop potent and selective pyrimidine-based inhibitors for various targets, including kinases and other enzymes. nih.govnih.gov

Natural Occurrence and Biosynthetic Pathways

Isolation and Identification from Microbial Sources (e.g., Bacillus horikoshii, Bacillus subtilis)

There is no scientific literature available that reports the isolation or identification of 2-Hydroxy-4-phenyl-6-phenethylpyrimidine from Bacillus horikoshii, Bacillus subtilis, or any other microbial source.

Proposed Biosynthetic Routes to the Pyrimidine (B1678525) Scaffold in Microorganisms

While general biosynthetic pathways for pyrimidine scaffolds are well-understood in microorganisms, no specific routes leading to the formation of this compound have been proposed or studied. The unique phenyl and phenethyl substitutions on the pyrimidine ring suggest a potentially complex biosynthetic origin, but this remains speculative without direct research.

Ecological Role and Significance in Natural Environments

As the compound has not been identified from a natural source, its ecological role and significance in natural environments are unknown. There is no information on its function in microbial communities, its potential as a signaling molecule, or its involvement in defensive or competitive interactions between organisms.

Future Directions and Emerging Research Avenues

Advanced Computational Modeling for Deeper Mechanistic Insights

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. For 2-Hydroxy-4-phenyl-6-phenethylpyrimidine, advanced computational studies can provide profound insights into its structure-activity relationships (SAR) and mechanisms of action at the molecular level. Techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can elucidate the intricate details of enzyme-inhibitor interactions, should a biological target be identified. Molecular dynamics (MD) simulations can predict the binding affinity and stability of the compound within a biological target, guiding the rational design of more potent analogs. rsc.org Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to build predictive models that correlate the structural features of a series of analogs with their biological activity, accelerating the optimization of lead compounds. rsc.org

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The pyrimidine (B1678525) scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netmdpi.comnih.gov High-throughput screening (HTS) of this compound against a diverse panel of biological targets could uncover novel therapeutic applications. Phenotypic screening, which assesses the effect of a compound on cell or organismal behavior without a preconceived target, could also reveal unexpected biological activities. Given the structural motifs present—a hydroxylated pyrimidine ring, a phenyl group, and a phenethyl group—it is plausible that this compound could interact with a variety of biological macromolecules. Future research should aim to systematically evaluate its potential as an inhibitor of kinases, proteases, or other enzymes implicated in disease, as well as its activity against various pathogens.

Chemoinformatic and Data Mining Approaches to Pyrimidine Research

The ever-expanding volume of chemical and biological data presents a unique opportunity for chemoinformatic and data mining approaches to accelerate pyrimidine research. By analyzing large datasets of known pyrimidine derivatives and their biological activities, machine learning algorithms can identify novel patterns and predict the bioactivity of new compounds like this compound. bg.ac.rsmdpi.com Virtual screening of large compound libraries against known biological targets can be performed to identify other pyrimidine-based compounds with similar predicted activities, providing a basis for comparison and further investigation. Furthermore, data mining of scientific literature and patent databases can help to identify research gaps and emerging trends in pyrimidine chemistry and pharmacology, guiding future research efforts.

Integration of Omics Technologies in Mechanistic Studies

To gain a comprehensive understanding of the biological effects of this compound, the integration of various "omics" technologies will be crucial. These technologies allow for the large-scale study of genes (genomics), proteins (proteomics), and metabolites (metabolomics) within a biological system. creative-proteomics.comworldscholarsreview.org Upon identifying a specific biological activity, transcriptomics can reveal changes in gene expression patterns induced by the compound, providing clues about the affected cellular pathways. Proteomics can identify the protein targets that the compound directly or indirectly interacts with, while metabolomics can uncover alterations in metabolic pathways. mdpi.com A multi-omics approach provides a holistic view of the compound's mechanism of action, facilitating a deeper understanding of its therapeutic potential and potential off-target effects. nih.govmdpi.com

| Research Avenue | Key Methodologies and Technologies | Potential Outcomes |

| Novel Synthetic Routes | Biocatalysis, Multi-component reactions, Novel catalysts (MOFs, nanoparticles) | Increased efficiency, sustainability, and diversity of analogs. |

| Computational Modeling | QM/MM simulations, Molecular dynamics (MD), 3D-QSAR | Deeper mechanistic understanding, rational drug design, prediction of bioactivity. rsc.org |

| Biological Activity Exploration | High-throughput screening (HTS), Phenotypic screening | Discovery of new therapeutic applications (e.g., anticancer, antimicrobial). researchgate.netmdpi.com |

| Chemoinformatics & Data Mining | Machine learning, Virtual screening, Literature/patent mining | Prediction of bioactivity, identification of research gaps and trends. bg.ac.rsmdpi.com |

| Integration of Omics Technologies | Genomics, Proteomics, Metabolomics, Transcriptomics | Comprehensive understanding of mechanism of action, identification of biomarkers. creative-proteomics.comnih.govmdpi.com |

Q & A

Q. What synthetic routes are recommended for 2-Hydroxy-4-phenyl-6-phenethylpyrimidine, and how can purity be optimized?

A multi-step synthesis approach is typical for pyrimidine derivatives. For example, fluorinated pyrimidines are synthesized via cyclization of β-keto esters with amidines under mild, metal-free conditions . For this compound, analogous methods may involve:

- Step 1 : Condensation of phenylacetaldehyde with urea or thiourea derivatives to form the pyrimidine core.

- Step 2 : Functionalization via nucleophilic substitution or cross-coupling reactions to introduce phenethyl and hydroxy groups.

- Purity Optimization : Use column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and characterize final products using NMR and HRMS .

Q. How should researchers characterize the structural and electronic properties of this compound?

- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding interactions, as seen in related pyrimidines like 4-Methyl-6-phenylpyrimidin-2-amine, which exhibits dihedral angles between aromatic rings (29.41°–46.32°) .

- Spectroscopy : Use - and -NMR to confirm substituent positions. For example, hydroxy protons typically appear as broad singlets (δ 10–12 ppm), while aromatic protons resonate at δ 7.0–8.5 ppm .

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or reactivity of this compound?

- Molecular Docking : Screen against target proteins (e.g., kinases, enzymes) using software like AutoDock Vina. Compare binding affinities with known inhibitors (e.g., AZD8931, a pyrimidine-based kinase inhibitor) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key interactions (e.g., hydrogen bonds, π-π stacking) .

- ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability) and toxicity risks .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

- Replicate Assays : Conduct dose-response curves (e.g., IC) in triplicate using standardized protocols (e.g., MTT assay for cytotoxicity).

- Control Variables : Account for solvent effects (e.g., DMSO concentration ≤0.1%) and cell line variability (e.g., HepG2 vs. HEK293) .

- Meta-Analysis : Compare data across studies using platforms like PubChem or ChEMBL, noting discrepancies in assay conditions or compound purity .

Q. How can researchers design experiments to probe the compound’s mechanism of action?

- Kinetic Studies : Monitor enzyme inhibition (e.g., fluorescence-based assays) under varying substrate concentrations to determine values.

- Isotopic Labeling : Use -labeled hydroxy groups to trace metabolic pathways via LC-MS .

- Gene Expression Profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

Safety and Handling

Q. What safety protocols are critical during synthesis and handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Disposal : Segregate organic waste (e.g., solvents, unreacted precursors) and neutralize acidic/basic byproducts before disposal .

- Emergency Procedures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for persistent irritation .

Key Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.